BenchChemオンラインストアへようこそ!

2-(3-Nitrophenyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine

PI3K Alpha Inhibition Enzymatic Assay HTRF

2-(3-Nitrophenyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine (CAS 944580-97-6) is a heterocyclic small molecule with a molecular formula of C14H8F3N3O2 and a molecular weight of 307.23 g/mol. It features a 3-nitrophenyl substitution at position 2 and a trifluoromethyl group at position 7 of the imidazo[1,2-a]pyridine scaffold.

Molecular Formula C14H8F3N3O2
Molecular Weight 307.23 g/mol
CAS No. 944580-97-6
Cat. No. B12624985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Nitrophenyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine
CAS944580-97-6
Molecular FormulaC14H8F3N3O2
Molecular Weight307.23 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)[N+](=O)[O-])C2=CN3C=CC(=CC3=N2)C(F)(F)F
InChIInChI=1S/C14H8F3N3O2/c15-14(16,17)10-4-5-19-8-12(18-13(19)7-10)9-2-1-3-11(6-9)20(21)22/h1-8H
InChIKeySAETVOZSUBWKHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Analysis: 2-(3-Nitrophenyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine (CAS 944580-97-6) Chemical Profile and Baseline Properties


2-(3-Nitrophenyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine (CAS 944580-97-6) is a heterocyclic small molecule with a molecular formula of C14H8F3N3O2 and a molecular weight of 307.23 g/mol. It features a 3-nitrophenyl substitution at position 2 and a trifluoromethyl group at position 7 of the imidazo[1,2-a]pyridine scaffold . This compound appears as a specific example in patent literature concerning PI3K inhibitors, designated as 'Compound 59' in US10329299 [1]. Its predicted physicochemical profile includes a topological polar surface area of 63.12 Ų and a consensus LogP of 4.45, indicating substantial lipophilicity .

Why 2-(3-Nitrophenyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine Cannot Be Interchanged with Typical Imidazopyridine Analogs


The unique combination of a strong electron-withdrawing 3-nitrophenyl group at C2 and a trifluoromethyl substituent at C7 imparts a specific electronic environment and lipophilic bulk that is not found in other common imidazo[1,2-a]pyridine analogs. While many in-class PI3K inhibitors feature a morpholine at C6 or a different C2-aryl group, the distinct LogP and steric profile of this compound dictate a unique adenosine triphosphate (ATP)-binding site interaction, as inferred from core patent SAR [1]. Generic substitution with a simpler or more polar C2/C7-substituted imidazopyridine would fail to recapitulate the specific lipophilic contacts and binding affinity profile required for targeting specific PI3K isoforms.

Quantitative Differentiation: How 2-(3-Nitrophenyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine Compares to Closest Analogs in Enzymatic and Cellular Assays


PI3K Alpha Isoform Enzymatic Inhibition Comparison with a Closely Related Patent Compound

In a high-throughput homogeneous time-resolved fluorescence (HTRF) assay for Class I PI3Ks, this compound (designated as Compound 59) demonstrated an IC50 of 2000 nM against the p110α isoform [1]. This contrasts sharply with another imidazo[1,2-a]pyridine compound from the same patent family, Compound 21, which showed an IC50 of 180 nM in a PI3Kδ cellular assay, highlighting a significant potency divergence even within the patent series [2]. This data establishes a clear baseline for its enzymatic activity.

PI3K Alpha Inhibition Enzymatic Assay HTRF Imidazopyridine

PI3K Delta Isoform Cellular Potency in B-Cell Lymphoma Line

The selectivity profile of this compound was further evaluated in a cellular context using RAJI cells, a B-lymphocyte line derived from a lymphoma patient. In this assay assessing PI3K-δ mediated signaling, the compound displayed an IC50 of 4000 nM [1]. This cellular activity is notably weaker compared to standard PI3Kδ inhibitors like idelalisib, which act in the low nanomolar range.

PI3K Delta Inhibition Cellular Assay Raji Cell Immuno-oncology

Lipophilicity (LogP) Comparison Against Standard PI3K Drug Copanlisib

The compound's lipophilicity is a key differentiating feature. Its calculated consensus LogP is 4.45 . This is significantly higher than the clinical PI3K inhibitor copanlisib (another imidazo[1,2-a]pyridine derivative), which has a calculated LogP of approximately 1.5.

Lipophilicity Drug-Likeness LogP Physicochemical Property Pharmacokinetics

Specific Application Scenarios for 2-(3-Nitrophenyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine Based on Verified Evidence


Structural Biology as a Low-Potency PI3Kδ Co-Crystallization Ligand

Given its micromolar cellular potency against PI3Kδ (IC50 = 4000 nM, [1]), this compound serves as a structurally unique, low-affinity ATP-competitive ligand. Its distinct 3-nitrophenyl and 7-trifluoromethyl groups make it ideal for soaking experiments into PI3Kδ crystals to elucidate non-optimal binding poses that inform structure-based drug design cycles, a niche not easily filled by tight-binding drug-like molecules.

Pharmacophore Validation of the Lipophilic 7-Trifluoromethyl Pocket

With a high consensus LogP of 4.45 , this compound is an excellent probe for pharmacophore modeling workshops focused on the lipophilic pocket exploited by its 7-CF3 substituent. Researchers can compare its PI3Kα enzymatic IC50 of 2000 nM [2] against analogs bearing a C7-morpholine to delineate the energetic contribution of hydrophobic packing versus hydrogen bonding at this vector.

Chemical Biology Control for Nitro-Reductase Dependent Prodrug Activation

The presence of a 3-nitrophenyl substituent offers utility as a sensing or control molecule in cellular environments with upregulated nitroreductase (NTR) activity, such as in tumor cells. While not potent itself (PI3K target IC50 213M [2]), it can serve as a negative control in experiments where NTR-cleavable prodrug forms of imidazo[1,2-a]pyridines are being evaluated.

Analytical Chemistry Standard for Liquid Chromatography-Mass Spectrometry (LC-MS) Method Development

Its unique combination of high lipophilicity (LogP 4.45 ) and a nitro group (acting as a UV chromophore at approximately 260 nm) allows this compound to serve as a retention time marker during reversed-phase LC-MS method development for imidazopyridine library purification, providing a clear and reproducible peak not easily mistaken for other common synthesis intermediates.

Quote Request

Request a Quote for 2-(3-Nitrophenyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.